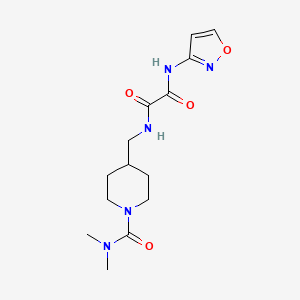

(E)-2-((1-((4-甲基芳基烯基)磺酰基)哌啶-4-基)氧基)喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoxaline derivatives, including compounds similar to (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)quinoxaline, often involves multi-step reactions utilizing various starting materials and catalysts to introduce the desired functional groups and achieve the target molecular structure. For instance, the efficiency of novel silica-supported Bronsted acidic ionic liquid catalysts for organic transformations was studied, providing insights into green and efficient synthesis methods for quinoxaline derivatives under mild conditions (Sajjadifar & Mohammadi-Aghdam, 2017).

Molecular Structure Analysis

X-ray diffraction studies, alongside spectroscopic methods like FT-IR, NMR (1H, 13C), and LCMS, play a crucial role in elucidating the molecular structure of quinoxaline derivatives. For example, novel quinolone-3-carbaldehyde derivatives were characterized, revealing detailed molecular geometry and conformation through single-crystal X-ray diffraction studies, highlighting the importance of structural analysis in understanding the compound's potential interactions and reactivity (Desai et al., 2017).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, contributing to their diverse chemical properties and potential applications. The synthesis of sulfonated quinoline dione derivatives via copper-catalyzed sulfonylation of activated alkenes with sulfonylhydrazides is an example of the novel synthetic pathways explored for these compounds, indicating the rich chemistry surrounding quinoxaline derivatives (Wang et al., 2016).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. These properties are often determined through experimental studies involving various analytical techniques. The synthesis and characterization efforts provide insights into the physical properties that are essential for designing compounds with desirable behaviors in their intended applications.

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives, including reactivity, mechanism of action, and interaction with biological targets, are of significant interest. Molecular docking and in-silico studies, for instance, offer valuable information on the binding modes and interactions of synthesized compounds with target proteins, guiding the development of compounds with enhanced biological activities (Desai et al., 2017).

科学研究应用

合成和结构分析

- 一项研究专注于合成和分析类似于(E)-2-((1-((4-甲基苯乙烯基)磺酰基)哌啶-4-基氧基)喹喔啉)的苯乙烯基喹喔啉衍生物。该化合物通过X射线衍射、NMR和FTIR光谱等技术进行了表征。还进行了理论优化和分子轨道分析,提供了有关该化合物的电子结构和反应性的见解(Mortada et al., 2022)。

生物评价

- 同一研究评估了该化合物的生物活性,展示了潜在的抗糖尿病和抗氧化效果。这些发现得到了体外对α-葡萄糖苷酶和α-淀粉酶酶的检测以及各种抗氧化测试的支持。分子对接研究进一步证实了抗糖尿病活性,暗示与(E)-2-((1-((4-甲基苯乙烯基)磺酰基)哌啶-4-基氧基)喹喔啉相关的化合物可能在糖尿病管理中具有治疗潜力(Mortada et al., 2022)。

抗菌活性

- 对喹喔啉衍生物的研究,包括与所讨论化合物在结构上相关的化合物,显示出有希望的抗菌性能。已合成各种基于喹喔啉的分子,并针对一系列微生物病原体进行了测试,表明它们作为抗菌剂的潜力(Singh et al., 2010)。

抗癌潜力

- 喹喔啉衍生物也已被研究其抗癌活性。研究合成并测试了各种基于喹喔啉的化合物,包括含有磺酰基和丙酰胺基团的化合物,揭示了一些对癌细胞系具有显著抑制作用的衍生物。这些发现表明喹喔啉衍生物在抗癌疗法中的潜力(El Rayes et al., 2019)。

缓蚀作用

- 此外,喹喔啉衍生物已被探索作为金属的缓蚀剂。一项具体研究表明,一种喹喔啉衍生物有效地抑制了在酸性介质中的低碳钢腐蚀,突显了其潜在的工业应用(Laabaissi et al., 2019)。

作用机制

安全和危害

属性

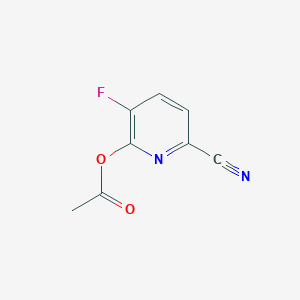

IUPAC Name |

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-17-6-8-18(9-7-17)12-15-29(26,27)25-13-10-19(11-14-25)28-22-16-23-20-4-2-3-5-21(20)24-22/h2-9,12,15-16,19H,10-11,13-14H2,1H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRROEPASYIAXGF-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)